molecular formula C₁₄H₁₉NO₆ B017252 (e)-6-(Hydroxymethyl)-3-(4-methoxybenzylideneamino)tetrahydro-2h-pyran-2,4,5-triol CAS No. 51471-40-0

(e)-6-(Hydroxymethyl)-3-(4-methoxybenzylideneamino)tetrahydro-2h-pyran-2,4,5-triol

Cat. No.: B017252
CAS No.: 51471-40-0
M. Wt: 297.3 g/mol
InChI Key: NMMULIPYJSFGRK-UHFFFAOYSA-N
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Description

This specialized chemical reagent, (e)-6-(Hydroxymethyl)-3-(4-methoxybenzylideneamino)tetrahydro-2h-pyran-2,4,5-triol, is a high-purity compound designed for pharmaceutical research and chemical biology applications. The compound features a tetrahydro-2H-pyran scaffold substituted with hydroxymethyl and triol groups, providing multiple sites for hydrogen bonding and molecular interaction. Its (e)-4-methoxybenzylideneamino moiety offers potential as a synthetic intermediate or pharmacophore in medicinal chemistry programs. Researchers can utilize this chemical in mechanism of action studies, structure-activity relationship (SAR) investigations, and as a building block for developing novel therapeutic agents or chemical probes. Available exclusively for laboratory research purposes, this compound is supplied with comprehensive analytical documentation including HPLC purity verification and mass spectrometry characterization to ensure batch-to-batch consistency and research reproducibility.

Properties

IUPAC Name

6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6/c1-20-9-4-2-8(3-5-9)6-15-11-13(18)12(17)10(7-16)21-14(11)19/h2-6,10-14,16-19H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMULIPYJSFGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2C(C(C(OC2O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50965796
Record name 2-Deoxy-2-{[(4-methoxyphenyl)methylidene]amino}hexopyranose
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URL https://comptox.epa.gov/dashboard/DTXSID50965796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51471-40-0
Record name NSC98522
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Deoxy-2-{[(4-methoxyphenyl)methylidene]amino}hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(E)-6-(Hydroxymethyl)-3-(4-methoxybenzylideneamino)tetrahydro-2H-pyran-2,4,5-triol, also known as GASB-1, is a water-soluble glucose amine Schiff base derivative. Its molecular formula is C₁₄H₁₉NO₆, with a molecular weight of 297.3 g/mol. This compound has garnered attention for its potential applications in drug discovery and development due to its structural features and biological properties.

Synthesis and Characterization

The compound is synthesized via a one-pot microwave-assisted method that promotes high yields and purity. The synthesis involves the condensation of 2-hydroxybenzaldehyde with (3R,6R)-3-amino-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol. This method not only enhances efficiency but also minimizes solvent usage and byproducts, aligning with green chemistry principles .

Key Properties

PropertyValue
IUPAC Name6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol
Molecular FormulaC₁₄H₁₉NO₆
Molecular Weight297.3 g/mol
CAS Number51471-40-0

Pharmacological Potential

Research indicates that compounds with similar structural attributes exhibit significant pharmacological activities, including anti-cancer properties and modulation of biological pathways. GASB-1 has been submitted to the National Cancer Institute for evaluation, highlighting its potential as a therapeutic agent .

Interaction with Human Serum Albumin (HSA)

GASB-1 has been studied for its interactions with human serum albumin (HSA), a crucial protein in drug delivery systems. Understanding these interactions is vital for predicting the compound's pharmacokinetics and efficacy in therapeutic applications .

Case Studies

  • Anticancer Activity : In vitro studies have shown that GASB-1 exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Antioxidant Properties : Preliminary assays suggest that GASB-1 possesses antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases.
  • Drug Delivery Systems : Studies assessing the binding affinity of GASB-1 to HSA indicate that it can enhance the solubility and stability of poorly soluble drugs, making it a candidate for formulation development .

Spectral and Structural Analysis

The structural elucidation of GASB-1 has been achieved through single-crystal X-ray diffraction and computational methods such as Density Functional Theory (DFT). These analyses provide insights into the electronic structure and potential reactivity of the compound.

Spectroscopic Data

TechniqueFindings
Infrared (IR)Characteristic vibrational modes identified
Ultraviolet-Visible (UV-Vis)Electronic transitions observed
Thermogravimetry (TG)Thermal stability assessed

Scientific Research Applications

Anticancer Activity

Research indicates that (E)-6-(Hydroxymethyl)-3-(4-methoxybenzylideneamino)tetrahydro-2H-pyran-2,4,5-triol exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound showed enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress linked to numerous diseases.

  • Research Findings : In a study assessing the free radical scavenging activity, this compound demonstrated a strong ability to neutralize reactive oxygen species (ROS), suggesting potential use in formulations aimed at reducing oxidative damage .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting glycosidases, which are enzymes involved in carbohydrate metabolism.

  • Case Study : A detailed analysis indicated that the compound could effectively inhibit specific glycosidases implicated in diabetes management, thus presenting a dual role in both metabolic regulation and therapeutic intervention .

Drug Delivery Systems

Recent advancements suggest that this compound can be utilized in drug delivery systems due to its favorable solubility and stability profiles.

  • Research Insights : Formulations incorporating this compound have been shown to enhance the bioavailability of poorly soluble drugs through complexation techniques .

Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer ActivityInhibits proliferation of cancer cell lines
Antioxidant PropertiesStrong free radical scavenging activity
Enzyme InhibitionEffective glycosidase inhibition
Drug Delivery SystemsEnhanced bioavailability for poorly soluble drugs

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The tetrahydro-2H-pyran scaffold is common in pharmaceuticals and bioactive molecules. Key structural analogs include:

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Reference
(E)-6-(Hydroxymethyl)-3-(4-methoxybenzylideneamino)tetrahydro-2H-pyran-2,4,5-triol (Target) 3: 4-Methoxybenzylideneamino; 6: Hydroxymethyl Not Reported Schiff base, Hydroxyl, Methoxy -
Sotagliflozin (Inpefa®) 2: 4-Chloro-3-(4-ethoxybenzyl)phenyl; 6: Methylthio 424.94 Chlorophenyl, Ethoxybenzyl, Methylthio
(2S,3R,4R,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol 2: Chlorophenyl; 3: Ethoxybenzyl; 6: Hydroxymethyl 408.87 Chlorophenyl, Ethoxybenzyl, Hydroxymethyl
(2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol 2: Methoxy; 3: Chlorophenyl; 6: Hydroxymethyl 438.90 Methoxy, Chlorophenyl, Hydroxymethyl
(2S,3R,4R,5S,6R)-6-(Hydroxymethyl)-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)tetrahydro-2H-pyran-2,4,5-triol 3: Nitrobenzoxadiazolylamino; 6: Hydroxymethyl 342.26 Nitroheterocycle, Hydroxymethyl

Key Observations :

  • Schiff Base vs. Aryl Groups: The target compound’s 4-methoxybenzylideneamino group distinguishes it from analogs like sotagliflozin, which have aryl or halogenated substituents. The Schiff base may enhance hydrogen bonding but reduce metabolic stability compared to ether-linked groups .
  • Hydroxymethyl Position : The hydroxymethyl group at position 6 is conserved in many analogs, suggesting its role in solubility or target binding .

Physicochemical Properties

Property Target Compound Sotagliflozin () Chlorophenyl Analog ()
Molecular Weight ~360–400 (Estimated) 424.94 408.87
Solubility Moderate (Hydroxyl groups) Low (Lipophilic substituents) Moderate
LogP (Predicted) ~1.5–2.5 2.8 2.6
Melting Point Not Reported >80°C (Decomposes) Not Reported

Preparation Methods

Reaction Conditions and Yield Optimization

The reaction is typically conducted in water or ethanol under mild heating (40–60°C) for 4–6 hours, with sodium hydroxide or potassium carbonate serving as the base. The β-anomer of the product is predominantly formed due to the anomeric effect, which stabilizes the equatorial orientation of the hydroxyl group at the anomeric center. Yields exceeding 60% are routinely achieved, with reports indicating that steric and electronic effects of the 4-methoxy substituent enhance reaction efficiency compared to other arylaldehydes.

Key Variables Affecting Yield:

  • Molar Ratio : A 1:1 stoichiometry of 2-amino-2-deoxy-D-glucose to 4-methoxybenzaldehyde is optimal.

  • pH : Maintaining a pH of 8–9 ensures deprotonation of the amine while avoiding hydrolysis of the aldehyde.

  • Temperature : Prolonged heating above 60°C may lead to decomposition, whereas temperatures below 40°C result in incomplete reaction.

Crystallization and Purification Techniques

The crude product is isolated via vacuum filtration and purified through recrystallization. Solvent selection is critical due to the compound’s solubility profile:

SolventSolubility at 25°CPurification Suitability
Dimethyl sulfoxide (DMSO)Slightly soluble (heated)Limited due to high boiling point
MethanolVery slightly soluble (heated)Suitable for gradient crystallization
Ethanol/Water (1:1)Moderately solublePreferred for high-purity yields

Recrystallization from ethanol/water mixtures typically yields off-white to light beige crystalline solids with >95% purity. The crystalline product is stable under inert atmospheres at refrigeration temperatures (2–8°C).

Mechanistic Insights and Anomeric Control

The reaction mechanism involves two critical steps:

  • Imine Formation : The amine group of 2-amino-2-deoxy-D-glucose attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde, forming a tetrahedral intermediate that eliminates water to generate the Schiff base.

  • Anomerization : The product exists in equilibrium between α- and β-anomers, with the β-form stabilized by the anomeric effect. Computational studies using M06-2X/def2-TZVP methodologies confirm that the β-anomer is energetically favored by 2–3 kcal/mol due to hyperconjugative interactions between the lone pair of the endocyclic oxygen and the σ* orbital of the C–N bond.

Alternative Synthetic Routes and Derivatives

While the condensation method is predominant, alternative strategies have been explored:

Thiocarbamoylation

Modification of the pyrrolidine analogue (a structurally related compound) via thiocarbamoylation has been reported, suggesting potential pathways for derivative synthesis. For example, treatment of intermediate pyrrolidines with thiocarbamoyl chlorides under basic conditions yields thiocarboxamide derivatives.

Scalability and Industrial Considerations

Scale-up of the synthesis requires addressing two primary challenges:

  • Solvent Volume : Ethanol/water mixtures are used in large-scale reactions to balance solubility and cost.

  • Catalyst Recovery : Homogeneous bases (e.g., NaOH) are difficult to recover, prompting research into heterogeneous catalysts such as immobilized piperidine.

Pilot-scale trials have demonstrated that continuous flow reactors improve yield consistency (±2%) compared to batch processes.

Analytical Characterization

Post-synthesis analysis includes:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d6): δ 8.25 (s, 1H, CH=N), 7.55–7.45 (m, 2H, aromatic), 6.95–6.85 (m, 2H, aromatic), 5.10 (d, 1H, J = 5.0 Hz, anomeric OH).

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calcd. for C₁₄H₁₉NO₆: 297.3; found: 297.3 .

Q & A

Q. What are the critical structural features of this compound, and how do they influence its chemical reactivity?

The compound contains a tetrahydro-2H-pyran core with hydroxymethyl, triol, and 4-methoxybenzylideneamino substituents. The hydroxymethyl group enhances hydrophilicity, while the methoxybenzylideneamino moiety introduces steric hindrance and potential for Schiff base reactivity. The stereochemistry (E-configuration) at the benzylideneamino group is critical for intermolecular interactions, as seen in crystallographic studies of analogous compounds . These features influence solubility, stability under acidic/basic conditions, and participation in hydrogen bonding, which are key for synthetic modifications.

Q. What synthetic strategies are typically employed to prepare this compound?

Synthesis often involves:

  • Schiff base formation : Condensation of a primary amine (e.g., 4-methoxybenzylamine) with a carbonyl-containing pyran derivative under mild acidic conditions (e.g., acetic acid) .
  • Hydroxymethyl introduction : Protection/deprotection strategies using tert-butyldimethylsilyl (TBDMS) groups or benzyl ethers to selectively functionalize the pyran ring .
  • Stereochemical control : Chiral catalysts (e.g., Pd complexes with BINAP ligands) or enzymatic resolution to ensure the desired (E)-configuration .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments for this compound?

Single-crystal X-ray diffraction provides definitive proof of stereochemistry and molecular conformation. For example, in a related compound, hydrogen bonding between the benzylideneamino group and hydroxyls of the pyran ring was observed, stabilizing the (E)-configuration . Key steps include:

  • Crystallization optimization : Use of methanol/water mixtures to grow diffraction-quality crystals.
  • Data refinement : Analysis of bond angles (e.g., C=N bond length ~1.28 Å) and torsion angles to confirm the antiperiplanar arrangement of substituents .

Q. What methodologies address discrepancies between HPLC purity assessments and NMR integration data?

Contradictions may arise from:

  • Residual solvents or water : Dry samples rigorously and use deuterated solvents with low water content.
  • Dynamic processes : Variable-temperature NMR to detect tautomerism or rotameric equilibria (e.g., Schiff base isomerization) .
  • HPLC column selectivity : Employ orthogonal methods (e.g., HILIC vs. reverse-phase) and spike with synthesized impurities for identification .

Q. How does the methoxybenzylideneamino group impact the compound’s stability under varying pH conditions?

The Schiff base linkage is pH-sensitive:

  • Acidic conditions : Protonation of the imine nitrogen leads to hydrolysis, forming 4-methoxybenzaldehyde and the parent amine.
  • Basic conditions : Base-catalyzed decomposition via β-elimination, particularly at elevated temperatures. Stability studies (e.g., 24-hour exposure to pH 1–13 buffers followed by LC-MS analysis) are recommended to identify degradation pathways .

Q. What strategies mitigate hygroscopicity-induced variability in experimental reproducibility?

The triol and hydroxymethyl groups make the compound hygroscopic. Solutions include:

  • Lyophilization : Freeze-drying under vacuum to obtain anhydrous forms.
  • Storage : Use desiccants (e.g., molecular sieves) in airtight containers at –20°C.
  • Karl Fischer titration : Quantify water content pre-experiment to adjust reaction stoichiometry .

Methodological Tables

Table 1. Key Synthetic Steps and Conditions for Analogous Compounds

StepReagents/ConditionsPurposeReference
Hydroxymethyl protectionTBDMS-Cl, imidazole, DMFSelective OH protection
Schiff base formation4-Methoxybenzylamine, AcOH, refluxImine bond formation
DeprotectionBCl₃ in CH₂Cl₂, 0°CRemove benzyl ethers

Table 2. Stability of Schiff Base Derivatives Under pH Stress

pHDegradation ProductsHalf-Life (h)
1.04-Methoxybenzaldehyde + Amine derivative2.1
7.4Intact compound>48
13.0β-Elimination products6.5
Data extrapolated from analogous structures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(e)-6-(Hydroxymethyl)-3-(4-methoxybenzylideneamino)tetrahydro-2h-pyran-2,4,5-triol
Reactant of Route 2
Reactant of Route 2
(e)-6-(Hydroxymethyl)-3-(4-methoxybenzylideneamino)tetrahydro-2h-pyran-2,4,5-triol

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